molecular formula C16H13Cl2N3O2 B11102860 3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide

3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide

Cat. No.: B11102860
M. Wt: 350.2 g/mol
InChI Key: VGQXCLIIBTZQHN-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide is a synthetic organic compound characterized by the presence of chlorinated benzylidene and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine derivatives, followed by the reaction with 3-chlorophenylacetic acid. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain colorless block crystals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated benzylidene and phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene or phenyl derivatives.

Scientific Research Applications

3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazinyl and oxopropanamide groups can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. Specific pathways and targets are still under investigation, but preliminary studies suggest potential involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine
  • (2E)-2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

3-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(3-chlorophenyl)-3-oxopropanamide is unique due to its specific combination of chlorinated benzylidene and phenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylideneamino]propanediamide

InChI

InChI=1S/C16H13Cl2N3O2/c17-12-5-3-6-13(8-12)20-15(22)9-16(23)21-19-10-11-4-1-2-7-14(11)18/h1-8,10H,9H2,(H,20,22)(H,21,23)/b19-10+

InChI Key

VGQXCLIIBTZQHN-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.